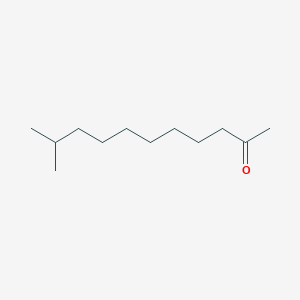

10-Methylundecan-2-one

描述

Contextualizing Methylketones as Biologically Active Volatiles in Diverse Systems

Methylketones are a class of organic compounds characterized by a ketone functional group located at the second carbon position. These compounds are widespread in nature, produced by a diverse array of organisms including bacteria, fungi, plants, and insects. nih.gov In the realm of chemical ecology, volatiles are crucial for mediating interactions both within and between species. beilstein-journals.orgresearchgate.net Methylketones, as part of the complex bouquet of VOCs emitted by organisms, play significant roles in these interactions. beilstein-journals.org

For instance, certain medium-chain methylketones, such as 2-undecanone (B123061) and 2-tridecanone (B165437) found in wild tomatoes, are known for their potent insecticidal properties. researchgate.net They can act as repellents, feeding inhibitors, or toxins to various insect pests. researchgate.netscielo.br The biological functions of methylketones are diverse and are often associated with defense mechanisms against herbivores and pathogens. researchgate.net The production of these compounds can be a result of metabolic processes like the decarboxylation of β-keto acids in fungi and mammals, or the oxidation of hydrocarbons in some bacteria. nih.gov The continuous emission and subsequent recycling of these molecules in the biosphere underscore their dynamic role in ecological systems. nih.gov

Significance of Investigating Specific Branched-Chain Methylketones in Inter-Organismic Interactions

While straight-chain methylketones have been extensively studied, the investigation of branched-chain isomers like 10-methylundecan-2-one offers a deeper understanding of the specificity and complexity of chemical signaling. The branching in the carbon chain can significantly alter the biological activity of a molecule, leading to more targeted or novel interactions.

A notable example of the importance of branched-chain methylketones is 8-methylnonan-2-one (B14484767), which is a component of the female-produced sex pheromone of the desert spider Agelenopsis aperta. beilstein-journals.org This highlights how a specific branched structure can serve a highly specialized function in chemical communication. The investigation into compounds like this compound is driven by the hypothesis that such structural variations are not random but have evolved to fulfill specific ecological roles. grafiati.com Research into these compounds can reveal new insights into predator-prey dynamics, symbiotic relationships, and pathogenic interactions. researchgate.netrsc.org

Overview of Academic Research Trajectories for this compound

Academic research on this compound has primarily focused on its identification as a key volatile organic compound emitted by the phytopathogenic bacterium Xanthomonas campestris pv. vesicatoria 85-10. researchgate.netnih.govbeilstein-journals.org This bacterium is a significant plant pathogen responsible for diseases in various crops. researchgate.net

Initial studies aimed to characterize the profile of volatiles produced by this bacterium, leading to the identification of over 50 compounds, with ketones and methylketones being the majority. beilstein-journals.orgresearchgate.netnih.gov Among these, this compound was found to be the dominant compound. researchgate.netnih.gov Its structure was confirmed through gas chromatography-mass spectrometry (GC/MS) and comparison with a synthetically created reference sample. researchgate.netnih.govbeilstein-journals.org

Subsequent research has explored the biological activities of this compound. Bioassays have shown that this compound can have a dual effect on fungal growth, promoting it at low concentrations while being inhibitory at higher levels. researchgate.netnih.gov For example, in laboratory settings, this compound promoted the growth of the fungus Rhizoctonia solani at concentrations between 0.01 to 10 μmol. researchgate.netnih.gov This suggests a potential role for this compound in mediating interactions between bacteria and fungi in the phyllosphere. researchgate.netbeilstein-journals.org

Current research trajectories are likely to delve deeper into the biosynthetic pathways of this compound in Xanthomonas campestris. researchgate.netbeilstein-journals.org Understanding how this bacterium produces this specific branched-chain ketone could provide valuable information for managing the plant diseases it causes. researchgate.net Furthermore, the ecological implications of its emission, including its effects on plant physiology and the broader microbial community on leaf surfaces, remain an active area of investigation. nih.govnih.gov

Research Findings on this compound

| Research Area | Key Finding | Organism Studied | Citation |

| Identification | Dominant volatile organic compound emitted. | Xanthomonas campestris pv. vesicatoria 85-10 | researchgate.netnih.gov |

| Structural Elucidation | Structure confirmed by GC/MS and synthesis. | Xanthomonas campestris pv. vesicatoria 85-10 | nih.govbeilstein-journals.org |

| Biological Activity | Promotes fungal growth at low concentrations. | Rhizoctonia solani (in response to bacterial VOCs) | researchgate.netnih.gov |

| Biosynthesis | Suggested to be formed via chain elongation of 3-methylbutyryl-SCoA. | Xanthomonas campestris | researchgate.net |

Structure

3D Structure

属性

CAS 编号 |

67882-99-9 |

|---|---|

分子式 |

C12H24O |

分子量 |

184.32 g/mol |

IUPAC 名称 |

10-methylundecan-2-one |

InChI |

InChI=1S/C12H24O/c1-11(2)9-7-5-4-6-8-10-12(3)13/h11H,4-10H2,1-3H3 |

InChI 键 |

BBBADZRBMLNULE-UHFFFAOYSA-N |

规范 SMILES |

CC(C)CCCCCCCC(=O)C |

产品来源 |

United States |

Natural Occurrence and Biodiversity of Producers

Microbial Emissions of 10-Methylundecan-2-one

Bacteria are significant producers of a wide array of volatile compounds, and this compound has been identified as a key component of the emissions from several bacterial species.

Xanthomonas campestris pv. vesicatoria as a Prominent Producer of Volatile Organic Compounds

The phytopathogenic bacterium Xanthomonas campestris pv. vesicatoria 85-10 is a notable producer of this compound. jst.go.jpresearchgate.netacademicjournals.orgtandfonline.combeilstein-journals.org In fact, this compound is often the dominant volatile emitted by this bacterium, which is responsible for diseases in various plants of agricultural importance. researchgate.netacademicjournals.orgbeilstein-journals.org The volatile profile of X. campestris pv. vesicatoria 85-10 is complex, comprising over 50 compounds, with ketones and methylketones being the most abundant classes. jst.go.jpresearchgate.netacademicjournals.orgbeilstein-journals.org The structure of this compound was confirmed through GC/MS analysis and comparison with a synthetic reference standard. researchgate.netacademicjournals.orgbeilstein-journals.org

The emission of this compound by X. campestris pv. vesicatoria is part of a broader profile of methylketones, which includes a series of straight-chain and other branched-chain ketones. jst.go.jpresearchgate.net This profile suggests a biosynthetic pathway that is closely related to fatty acid metabolism. researchgate.netresearchgate.net

Identification in Other Bacterial Genera and Environmental Isolates (e.g., Myxobacterium Stigmatella aurantiaca, Arctic Bacteria)

Beyond Xanthomonas, this compound has been detected in other bacterial genera. For instance, it has been reported as a volatile compound produced by the myxobacterium Stigmatella aurantiaca. nih.gov Specifically, strain DW4/3-1 of S. aurantiaca was found to emit traces of this compound. scispace.comoup.com This finding highlights that the production of this compound is not limited to a single bacterial lineage.

Furthermore, this ketone has been identified in environmental isolates from unique and extreme environments. It has been detected among the volatile organic compounds released by Arctic bacteria belonging to the Cytophaga-Flavobacterium-Bacteroides group. jst.go.jp The presence of this compound in these diverse bacterial species suggests its potential involvement in various ecological interactions.

Influence of Growth Media and Environmental Factors on Volatile Emission Profiles

The production of this compound and other volatile compounds by bacteria is not static but is influenced by the surrounding environmental conditions, particularly the growth medium. jst.go.jpresearchgate.netacademicjournals.orgtandfonline.com Studies on Xanthomonas campestris pv. vesicatoria 85-10 have demonstrated that the volatile emission profiles differ when the bacterium is grown on nutrient broth with or without the addition of glucose. jst.go.jpresearchgate.netacademicjournals.orgbeilstein-journals.org This indicates that the availability of different carbon sources can modulate the metabolic pathways leading to the synthesis of these volatile compounds. tandfonline.com The number and spectrum of volatiles produced by bacteria are dependent on nutrient availability and growth conditions, which can, in turn, affect their biological activities. tandfonline.com

Presence in Plant Systems and Derived Materials

While microbial sources of this compound are well-documented, its presence has also been noted within the complex volatile profiles of various plant species.

Detection within Complex Volatile Profiles of Various Plant Species

This compound has been reported as a component of the volatile emissions from certain plants. jst.go.jp Although not always a major constituent, its detection highlights the intricate nature of plant volatile chemistry. For instance, studies on the volatile compounds of various plants have identified a wide range of ketones and other organic molecules. While direct attribution of this compound to a specific plant in some studies can be challenging without explicit mention, the presence of related compounds like 2-undecanone (B123061) in plants such as Houttuynia cordata suggests that the biosynthetic machinery for such ketones exists in the plant kingdom. researchgate.nettandfonline.commdpi.com More broadly, branched-chain alkanes, the precursors to branched-chain ketones, are known components of plant volatiles.

Co-occurrence with Other Branched-Chain Alkanes and Related Lipids in Plant Extracts

The cuticular waxes of plants are rich in very-long-chain saturated aliphatic compounds, which can include both straight-chain and branched-chain alkanes. oup.complos.org For example, the cuticular waxes of Triticum aestivum (wheat) contain a series of internally methyl-branched alkanes. scispace.complos.org Similarly, the leaf and fruit waxes of tomato (Lycopersicon esculentum) contain methyl-branched alkanes. oup.com These branched-chain alkanes can serve as precursors for the biosynthesis of branched-chain ketones like this compound. The co-occurrence of these related lipid compounds in plant extracts points towards shared biosynthetic origins, likely involving fatty acid synthesis and modification pathways. plos.org

Data Tables

Table 1: Microbial Producers of this compound

| Bacterium | Strain | Key Findings | References |

| Xanthomonas campestris pv. vesicatoria | 85-10 | Dominant volatile organic compound in emissions. | jst.go.jpresearchgate.netacademicjournals.orgtandfonline.complos.org |

| Myxobacterium Stigmatella aurantiaca | DW4/3-1 | Emits traces of this compound. | scispace.comoup.com |

| Arctic Bacteria | Cytophaga-Flavobacterium-Bacteroides group | Identified as a volatile component. | jst.go.jp |

Table 2: Influence of Growth Media on Volatile Production by Xanthomonas campestris pv. vesicatoria 85-10

| Growth Medium | Effect on Volatile Profile | References |

| Nutrient Broth vs. Nutrient Broth with Glucose | Different volatile emission profiles observed. | jst.go.jpresearchgate.netacademicjournals.orgtandfonline.combeilstein-journals.org |

Detection of Related Methyl-Branched Ketones and Halogenated Alkanes in Non-Human Animal Systems

While the direct detection of this compound in non-human animal systems is not extensively documented in scientific literature, a variety of structurally related methyl-branched ketones and halogenated alkanes have been identified across a diverse range of animal species. These compounds often play crucial roles in chemical communication, defense mechanisms, and other biological functions.

Methyl-Branched Ketones in Invertebrates and Mammals

Methyl-branched ketones are a significant class of semiochemicals found in the animal kingdom, particularly among arthropods. They are often components of pheromones or defensive secretions.

In the order Opiliones (harvestmen), the scent gland secretions are a rich source of diverse methyl-branched ketones. A study on the dyspnoan harvestman Nemastoma triste identified a complex mixture of volatile compounds, including several straight-chain and methyl-branched methyl-ketones. mdpi.communi.czthepharmajournal.com These secretions are considered a key trait in the chemosystematics of this ancient group of arachnids. mdpi.communi.czthepharmajournal.com For instance, 8-methylnonan-2-one (B14484767) has been identified as a component of the female-produced sex pheromone of the desert spider Agelenopsis aperta. swan.ac.uk

Insects also utilize methyl-branched ketones for chemical signaling. Ants, for example, secrete various ketones, such as 4-methyl-3-heptanone, as alarm pheromones. rsc.org The red-sided garter snake, Thamnophis sirtalis parietalis, provides a vertebrate example, where long-chain saturated and monounsaturated methyl ketones have been identified as key components of the female sex attractiveness pheromone. oregonstate.edu

The following table summarizes the detection of various methyl-branched ketones in different non-human animal species, highlighting the diversity of compounds and their biological contexts.

Interactive Data Table: Detection of Methyl-Branched Ketones in Non-Human Animals

| Compound Name | Animal Species | Order/Family | Biological Context/Source |

| 5-Methyl-heptan-2-one | Nemastoma triste (Harvestman) | Opiliones/Nemastomatidae | Scent gland secretion mdpi.communi.czthepharmajournal.com |

| 6-Methyl-nonan-2-one | Nemastoma triste (Harvestman) | Opiliones/Nemastomatidae | Scent gland secretion mdpi.communi.czthepharmajournal.com |

| 8-Methylnonan-2-one | Agelenopsis aperta (Desert Spider) | Araneae/Agelenidae | Female sex pheromone swan.ac.uk |

| 4-Methyl-3-heptanone | Various Ant Species | Hymenoptera/Formicidae | Alarm pheromone rsc.org |

| 6-Methyl-3-heptanone | Spiders (Agnelidae) | Araneae/Agnelidae | Female pheromone researchgate.net |

| 8-Methyl-2-nonanone | Spiders (Agnelidae) | Araneae/Agnelidae | Female pheromone researchgate.net |

| Long-chain methyl ketones | Thamnophis sirtalis parietalis (Garter Snake) | Squamata/Colubridae | Female sex attractiveness pheromone oregonstate.edu |

Halogenated Alkanes in Marine and Terrestrial Animals

Halogenated organic compounds, once thought to be primarily of anthropogenic origin, are now known to be produced by a wide array of marine and terrestrial organisms. rsc.org Marine environments, rich in halides, are particularly significant sources of these natural products. rsc.org

Marine algae are prolific producers of halogenated compounds, which can then be accumulated in the tissues of marine invertebrates and higher trophic-level organisms. mdpi.comnih.gov These compounds can serve as chemical defenses or signaling molecules. muni.cz For instance, various halogenated alkanes have been detected in brown algae, and it is believed that these compounds can enter the marine food web. mdpi.com Studies on marine invertebrates have revealed the presence of a diverse suite of halogenated compounds, though specific simple halogenated alkanes are often traced back to dietary sources like algae. mostwiedzy.pltdx.cat

In terrestrial animals, the detection of halogenated alkanes is less common but not absent. A notable example is the identification of 1-iodo-2-methylundecane (B1195011) in the urine of female mice (Mus musculus). nih.govmdpi.com This compound is an estrogen-dependent sex pheromone that plays a role in attracting males and signaling reproductive status. nih.govmdpi.com Its discovery highlights the specific and crucial roles that halogenated compounds can play in mammalian chemical communication. The entomopathogenic fungus Paecilomyces lilacinus has also been found to produce 1-iodo-2-methylundecane.

The table below provides examples of halogenated alkanes detected in non-human animal systems.

Interactive Data Table: Detection of Halogenated Alkanes in Non-Human Animals

| Compound Name | Animal Species/Source | Phylum/Class | Biological Context/Source |

| Various Brominated and Chlorinated Alkanes | Marine Invertebrates (e.g., Sponges, Corals) | Porifera, Cnidaria, etc. | Accumulation from diet (algae), potential defensive roles thepharmajournal.commostwiedzy.pltdx.cat |

| 1-Iodo-2-methylundecane | Mus musculus (House Mouse) | Chordata/Mammalia | Female urinary sex pheromone nih.govmdpi.com |

| 1-Iodo-2-methylundecane | Paecilomyces lilacinus (Fungus associated with insects) | Ascomycota | Volatile organic compound |

Biosynthetic Pathways and Metabolic Origins of 10 Methylundecan 2 One

The biosynthesis of 10-methylundecan-2-one, a branched-chain methyl ketone, is intricately linked to microbial metabolism, particularly fatty acid pathways. This compound has been identified as a significant volatile organic compound produced by various bacteria, including the phytopathogen Xanthomonas campestris pv. vesicatoria 85-10 and the myxobacterium Stigmatella aurantiaca. beilstein-journals.orgnih.govresearchgate.net While the complete biosynthetic pathway is a subject of ongoing research, studies have elucidated key mechanisms, precursors, and enzymatic processes in microorganisms that explain its formation. frontiersin.org

Ecological Functions and Inter Organismic Interactions

Role in Bacterial-Fungal Interactions

Modulation of Fungal Growth in Co-cultivation Bioassays (e.g., Rhizoctonia solani, Aspergillus nidulans, Fusarium solani)

10-Methylundecan-2-one, a volatile organic compound produced by the phytopathogenic bacterium Xanthomonas campestris pv. vesicatoria 85-10, has demonstrated a notable ability to modulate the growth of various fungi in laboratory settings. beilstein-journals.orgresearchgate.net In bi-partite Petri dish bioassays, the application of synthesized this compound has shown dose-dependent effects on fungal growth. beilstein-journals.org

Specifically, in interactions with the plant pathogenic fungus Rhizoctonia solani, low quantities (ranging from 0.01 to 10 μmol) of this compound promoted its growth. beilstein-journals.org This suggests a potential for complex signaling and interaction at subliminal concentrations. Conversely, related straight-chain methyl ketones at higher concentrations (100 μmol) have exhibited inhibitory effects on the same fungus. beilstein-journals.org The production of this compound by Xanthomonas campestris pv. vesicatoria 85-10 has been observed to be influenced by the growth medium, with different volatile profiles detected when the bacterium is cultured with or without glucose. beilstein-journals.org

While direct experimental data on the specific effects of this compound on Aspergillus nidulans and Fusarium solani is limited in the provided search results, the broader context of bacterial-fungal volatile interactions suggests that such effects are likely. nih.govnih.govmdpi.com Fungal species, including Aspergillus and Fusarium, are known to respond to a wide array of bacterial volatiles, which can either inhibit or, in some cases, stimulate their growth and development. nih.govnih.govbsmiab.org For instance, studies have shown that various bacteria produce volatile organic compounds that can suppress the growth of pathogenic fungi like Fusarium solani. plos.org

| Fungus | Concentration of this compound | Observed Effect | Reference |

|---|---|---|---|

| Rhizoctonia solani | 0.01 to 10 μmol | Growth Promotion | beilstein-journals.org |

Hypothesized Function as Antagonistic Weapons Against Competitive Fungi

It is hypothesized that volatile compounds emitted by bacteria such as Xanthomonas campestris pv. vesicatoria 85-10, including this compound, may serve as antagonistic weapons against competitive fungi. beilstein-journals.org This hypothesis is rooted in the broader understanding of chemical warfare in microbial communities, where organisms compete for limited resources. beilstein-journals.org While antagonistic properties of Xanthomonas spp. against fungi have not been extensively studied, it is known that they compete with fungi for nutrients. beilstein-journals.org Bacteria often have a faster nutrient uptake rate compared to the germ tubes of fungi, providing them a competitive advantage. beilstein-journals.org The production of volatile organic compounds with antifungal properties would be another mechanism to suppress the growth of competing fungi. nih.gov

Involvement in Bacterial-Plant Interactions

Volatile-Mediated Interactions within Phytopathogenic Contexts

Volatile organic compounds, such as this compound, play a crucial role in mediating interactions within phytopathogenic contexts. beilstein-journals.orgnih.gov These volatile signals can influence the behavior of other organisms, including plants and insects, and are involved in both attraction and defense reactions. beilstein-journals.orgnih.gov The emission of a complex blend of volatiles by phytopathogenic bacteria like Xanthomonas campestris pv. vesicatoria 85-10 can impact the surrounding environment and the organisms within it. beilstein-journals.orgresearchgate.net

The production of these volatiles, including this compound, is not static and can be influenced by environmental factors such as the availability of nutrients like glucose. beilstein-journals.org This suggests that the bacterium can modulate its chemical communication in response to its surroundings, which could have implications for its interaction with host plants and other microorganisms in the rhizosphere. nih.gov While the direct impact of this compound on plant responses has not been explicitly detailed in the provided search results, the established role of bacterial volatiles in plant-microbe interactions suggests its potential involvement in pathogenesis or defense signaling. nih.govnih.gov

Contribution to Chemical Communication in Non-Human Animals (Semiochemistry)

General Principles of Ketone-Functionalized Pheromones and Semiochemicals

Ketones, including structures related to this compound, are a significant class of compounds that function as pheromones and semiochemicals in the animal kingdom, mediating chemical communication within and between species. nih.govalfa-chemistry.comeuropa.eu Semiochemicals are chemical signals that convey information between organisms and are broadly categorized into pheromones (intraspecific communication) and allelochemicals (interspecific communication). alfa-chemistry.comeuropa.eu

Ketone-functionalized semiochemicals are involved in a wide array of behaviors, including mating, social ranking, and locating food. nih.govalfa-chemistry.com They are often species-specific and can elicit behavioral or physiological responses in the receiving organism. alfa-chemistry.comresearchgate.net The structural features of these ketones, such as chain length and the position of the ketone group and any branching, are critical for their specific activity. alfa-chemistry.com These compounds are typically volatile, allowing them to travel through the environment to reach their target. nih.govnih.gov In the context of pest management, ketone-functionalized pheromones are utilized for population monitoring and mass trapping of insects. alfa-chemistry.com While the direct role of this compound as a semiochemical in non-human animals is not specified in the provided results, its structural class is well-established in chemical ecology. nih.govalfa-chemistry.comscispace.com

Related Compounds as Estrogen-Dependent Chemo-signals and Modulators of Reproductive Activities in Animal Models (e.g., 1-Iodo-2-methylundecane (B1195011) in mice)

A structurally related compound, 1-iodo-2-methylundecane, serves as a potent, estrogen-dependent chemo-signal in mice (Mus musculus), playing a crucial role in reproductive communication. nih.govresearchgate.net This urinary sex pheromone is produced by female mice and advertises their readiness to mate. nih.govniscpr.res.in

Research Findings:

Gas chromatography-mass spectrometry (GC-MS) analysis of female mouse urine has identified 1-iodo-2-methylundecane as a key volatile present specifically during the proestrus and estrus phases of the reproductive cycle. researchgate.netnih.govmdpi.com Its production is directly linked to estrogen levels. nih.govresearchgate.net Studies have shown that the compound is absent in the urine of prepubertal and oophorectomized (ovary-removed) female mice. nih.govresearchgate.net However, its production resumes in oophorectomized females following estrogen treatment, confirming its dependency on this primary female sex hormone. nih.govresearchgate.net

Behavioral assays have demonstrated that 1-iodo-2-methylundecane is highly attractive to male mice. nih.govnih.gov It enhances reproductive activities in males, and they show a distinct preference for this compound, which stimulates pre-mating behaviors such as sniffing and grooming. nih.govresearchgate.net This chemo-signal is a vital component of the complex suite of urinary odors that convey information about a female's reproductive status. niscpr.res.injneurosci.org

Table 1: Presence of 1-Iodo-2-methylundecane in Female Mouse Urine

| Physiological State of Female Mouse | Presence of 1-Iodo-2-methylundecane | Citation(s) |

|---|---|---|

| Proestrus/Estrus | Present | nih.govresearchgate.netnih.gov |

| Di-estrus | Absent | nih.gov |

| Prepubertal | Not Detected | nih.govresearchgate.net |

| Oophorectomized (Ovary-Removed) | Not Detected | nih.govresearchgate.net |

Implications for Insect Pheromone Research, including Methyl-Branched Aliphatic Hydrocarbons

Methyl-branched aliphatic hydrocarbons are a significant class of compounds in the field of insect chemical ecology, widely used for both inter- and intraspecific communication. pnas.org These molecules, often found as components of the insect's cuticular hydrocarbon (CHC) profile, frequently function as contact pheromones, mediating social and reproductive interactions. pnas.orgpurdue.edu The study of these compounds, including structures related to this compound, has profound implications for understanding insect behavior and developing novel pest management strategies. sioc-journal.cn

Research Findings:

Chiral methyl-branched hydrocarbons have been identified as sex pheromone components in numerous insect species, particularly in moths (Lepidoptera) and beetles (Coleoptera). sioc-journal.cnrsc.org For instance, 5,9-dimethylheptadecane (B1145886) and 5,9-dimethylpentadecane (B1254883) are major components of the sex pheromones of female leafminer moths like Leucoptera scitella. researchgate.net In longhorned beetles (Cerambycidae), several methyl-branched alkanes act as contact pheromones that are crucial for mating. purdue.edu

The stereochemistry (the 3D arrangement of atoms) of these molecules is often integral to their biological activity. pnas.org However, a significant challenge in this research area has been isolating these hydrocarbons in pure forms from complex insect extracts to determine their absolute configurations. pnas.org Despite this, research indicates that many insect-produced methyl-branched hydrocarbons share a conserved (R)-configuration, regardless of the species or methyl branch position. pnas.org The use of synthetic racemic mixtures in bioassays has shown that in some species, the presence of other stereoisomers does not inhibit the response, suggesting a degree of tolerance in the insect's recognition system. pnas.orgpurdue.edu

Table 2: Examples of Methyl-Branched Hydrocarbon Pheromones in Insects

| Compound Name | Insect Species | Pheromone Type/Function | Citation(s) |

|---|---|---|---|

| 3-Methylpentacosane | Xylotrechus colonus (Cerambycid beetle) | Contact Pheromone | pnas.org |

| 5,9-Dimethylheptadecane | Leucoptera scitella (Leafminer moth) | Sex Pheromone | researchgate.net |

Synthetic Methodologies and Analog Development

Laboratory Synthesis of 10-Methylundecan-2-one for Use as a Reference Compound

A common strategy for the synthesis of methyl ketones involves the reaction of an organometallic reagent with an appropriate electrophile, followed by oxidation. A potential retrosynthetic analysis of this compound suggests a Grignard reaction between 2-bromopropane (B125204) and 9-decenal, followed by oxidation of the resulting secondary alcohol.

Proposed Synthetic Route:

Preparation of the Grignard Reagent: 2-Bromopropane can be reacted with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form isopropylmagnesium bromide.

Grignard Reaction: The prepared Grignard reagent would then be added to a solution of 9-decenal. This reaction forms the carbon-carbon bond, yielding the secondary alcohol, 10-methylundecan-2-ol.

Oxidation: The final step would involve the oxidation of the secondary alcohol to the corresponding ketone. A variety of oxidizing agents can be employed for this transformation, such as pyridinium (B92312) chlorochromate (PCC), or a Swern oxidation, to yield this compound.

This synthetic approach allows for the production of a racemic mixture of this compound, which can be used as a reference compound for chromatographic and spectroscopic comparison with the natural product.

Table of Proposed Reagents and Intermediates:

| Step | Starting Material(s) | Reagent(s) | Intermediate/Product |

| 1 | 2-Bromopropane, Magnesium | Anhydrous Ether | Isopropylmagnesium bromide |

| 2 | 9-Decenal, Isopropylmagnesium bromide | Anhydrous Ether, H₃O⁺ (workup) | 10-Methylundecan-2-ol |

| 3 | 10-Methylundecan-2-ol | Pyridinium chlorochromate (PCC) | This compound |

Preparation of Isomeric Analogs (e.g., 9-Methylundecan-2-one) from Natural Sources or by Design

The synthesis of isomeric analogs, such as 9-methylundecan-2-one, is important for structure-activity relationship studies to determine the specificity of the pheromone's biological activity. Similar to the parent compound, a specific synthesis of 9-methylundecan-2-one is not detailed in the available literature, but a synthetic route can be designed using similar principles.

A potential route to 9-methylundecan-2-one could involve the coupling of a Grignard reagent derived from 2-bromooctane (B146060) with acetone (B3395972).

Designed Synthetic Route:

Formation of Grignard Reagent: 2-Bromooctane, which can be prepared from the commercially available 2-octanol, is reacted with magnesium in an ether solvent to generate sec-octylmagnesium bromide.

Reaction with Acetone: The Grignard reagent is then reacted with acetone to form the tertiary alcohol, 2,9-dimethyl-2-decanol.

Oxidative Cleavage: A more complex, multi-step process would be required to convert the tertiary alcohol to the desired ketone. A potential, though challenging, route could involve dehydration to the corresponding alkenes followed by ozonolysis or other oxidative cleavage methods to yield 9-methylundecan-2-one.

A more direct approach would be to utilize a different synthetic strategy, such as the acylation of an appropriate organometallic reagent. For instance, an organocuprate reagent derived from 1-bromo-7-methylnonane (B143664) could be reacted with acetyl chloride.

Strategies for Chiral Methyl-Branched Aliphatic Hydrocarbon Synthesis in Pheromone Research

Many insect pheromones, including methyl-branched ketones, are chiral molecules, and often only one enantiomer is biologically active. nih.gov Therefore, the development of stereoselective synthetic methods is a major focus in pheromone research. nih.gov Several strategies have been developed for the synthesis of chiral methyl-branched aliphatic hydrocarbons. nih.gov

These strategies can be broadly categorized into two approaches:

The Chiral Pool Approach: This method utilizes readily available, enantiomerically pure natural products as starting materials. These chiral precursors, such as amino acids, terpenes, or carbohydrates, already possess the desired stereochemistry at one or more centers, which is then incorporated into the final pheromone structure.

Asymmetric Synthesis: This approach involves the use of chiral catalysts or reagents to induce stereoselectivity in a reaction, creating the desired enantiomer from a prochiral substrate. Key asymmetric reactions used in pheromone synthesis include:

Asymmetric Hydrogenation: The use of chiral transition metal catalysts to reduce a double bond, creating one or two new stereocenters with high enantiomeric excess.

Asymmetric Epoxidation: The Sharpless asymmetric epoxidation is a powerful tool for introducing chirality by converting an allylic alcohol to an epoxy alcohol with high enantioselectivity.

Asymmetric Alkylation: The use of chiral auxiliaries to direct the alkylation of an enolate, thereby creating a new stereocenter.

The choice of synthetic strategy depends on the structure of the target pheromone and the availability of suitable starting materials or catalysts.

Utility of Synthetic Compounds in Verification of Natural Product Structures and Bioactivity Assays

The synthesis of a proposed natural product structure is the definitive method for its structural confirmation. nih.govnih.gov Spectroscopic data (e.g., NMR, mass spectrometry) of the synthetic compound must be identical to that of the natural isolate to unambiguously assign the structure. nih.govnih.gov In cases where the natural product is chiral, the synthesis of all possible stereoisomers and comparison of their properties with the natural compound allows for the determination of the absolute configuration of the biologically active molecule.

A classic example of this is the structure elucidation of stigmolone, a prokaryotic pheromone. nih.govnih.gov The initial analysis was complicated by a solvent-dependent equilibrium. Chemical synthesis of the proposed structures confirmed the identity of the natural pheromone. nih.govnih.gov

Furthermore, synthetic compounds are indispensable for conducting bioactivity assays. The limited quantities of pheromones that can be isolated from natural sources are often insufficient for extensive testing. Laboratory and field bioassays require milligram to gram quantities of pure material to evaluate the behavioral responses of insects, determine optimal concentrations, and test the efficacy of potential pest management strategies. Synthetic analogs are also crucial in these assays to probe the structural requirements for biological activity and to identify the most potent and selective compounds.

Advanced Analytical Techniques for Characterization and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

GC-MS stands as a cornerstone technique for the analysis of volatile organic compounds (VOCs) like 10-methylundecan-2-one. It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry.

Application in Profiling Volatile Emissions from Microbial and Plant Sources

GC-MS has been instrumental in identifying this compound as a significant volatile metabolite from various organisms.

Microbial Sources: Research on the phytopathogenic bacterium Xanthomonas campestris pv. vesicatoria 85-10 revealed that this compound is the dominant compound in its volatile emission profile. beilstein-journals.orgscispace.com In these studies, volatiles were collected from bacterial cultures, separated using a fused silica (B1680970) column in a gas chromatograph, and subsequently identified by their mass spectra. beilstein-journals.org The presence of this compound is significant as bacterial volatiles can play roles in interactions with other organisms like plants and fungi. beilstein-journals.orgscispace.com For instance, studies have shown that the volatile profile of X. campestris, rich in ketones, can influence the growth of fungi. beilstein-journals.org

Plant Sources: While direct identification of this compound in plant emissions is less commonly reported, GC-MS is a standard method for analyzing plant-derived VOCs. nih.govd-nb.info The technique is used to profile the complex mixture of compounds released by plants, which can include various ketones and other aliphatic compounds. mdpi.com Given that plant-associated bacteria can produce this compound, its detection in the headspace of plants is plausible and represents an area for further investigation into plant-microbe interactions.

The general workflow for such analyses involves trapping the volatiles from the headspace of the microbial culture or plant material, followed by thermal desorption or solvent extraction, and injection into the GC-MS system. beilstein-journals.orgscielo.br

Use of Retention Indices and Mass Spectral Data for Structural Assignment

The unambiguous identification of this compound among other structurally similar compounds relies on a combination of mass spectral data and chromatographic retention indices.

Mass Spectral Data: The mass spectrum of this compound provides a unique fragmentation pattern that serves as a chemical fingerprint. In the analysis of volatiles from Xanthomonas campestris, the mass spectrum of the most dominant compound was initially noted to be very similar to that of dodecan-2-one. beilstein-journals.org However, careful comparison with a synthesized standard of this compound confirmed its identity. beilstein-journals.orgscispace.com

Retention Indices (RI): Retention indices are a crucial tool for differentiating isomers, which often produce very similar mass spectra. gcms.czresearchgate.net The RI value is calculated based on the retention time of the analyte relative to a series of n-alkane standards run under the same chromatographic conditions. researchgate.netchemrxiv.org For this compound, its elution between undecan-2-one and dodecan-2-one, along with comparisons to published data for branched-chain hydrocarbons, strongly suggested an iso-branching structure, which was later confirmed by co-injection with a synthetic standard. beilstein-journals.org This use of retention indices, in conjunction with mass spectra, provides a high degree of confidence in the structural assignment. beilstein-journals.orggcms.czsisweb.com

Proton Transfer Reaction Mass Spectrometry (PTR-MS) for Real-Time Volatile Analysis

Proton Transfer Reaction-Mass Spectrometry (PTR-MS) is a form of chemical ionization mass spectrometry used for the real-time monitoring of VOCs. wikipedia.orgnih.gov This technique utilizes H₃O⁺ ions to gently ionize volatile compounds via proton transfer, which minimizes fragmentation and allows for rapid detection. wikipedia.orgd-nb.info

In studies of Xanthomonas campestris pv. vesicatoria 85-10, PTR-MS was employed as a complementary technique to GC-MS to overcome the limitations in detecting highly volatile compounds. beilstein-journals.org The analysis provided real-time data on the emission of various volatiles. Although PTR-MS provides molecular mass information, making unambiguous structure elucidation of a specific compound like this compound challenging without prior knowledge, it can tentatively identify compounds based on their mass-to-charge ratio (m/z). nih.govresearchgate.net For instance, the signal at m/z 185 in the PTR-MS analysis of Xanthomonas volatiles was attributed to the sum of dodecan-2-one, 9-methylundecan-2-one, and this compound. researchgate.netresearchgate.net The strength of PTR-MS lies in its ability to monitor dynamic changes in volatile emissions over time, offering insights into the metabolic state of the organism under different conditions. beilstein-journals.orgnih.gov

Comprehensive Two-Dimensional Gas Chromatography Coupled with Time-of-Flight Mass Spectrometry (GC×GC-TOFMS) for Untargeted Metabolomics and Complex Mixture Analysis

For exceptionally complex volatile mixtures, comprehensive two-dimensional gas chromatography (GC×GC) provides a significant enhancement in separation power compared to conventional one-dimensional GC. gcms.cztheanalyticalscientist.com When coupled with a time-of-flight mass spectrometer (TOFMS), it becomes a powerful tool for untargeted metabolomics, capable of separating and identifying hundreds or even thousands of compounds in a single analysis. chromatographyonline.complos.org

GC×GC-TOFMS achieves enhanced separation by using two columns with different stationary phases connected by a modulator. plos.org This setup allows for the separation of co-eluting peaks from the first dimension column on the second dimension column, resulting in a highly structured two-dimensional chromatogram. gcms.czchromatographyonline.com The high data acquisition speed and deconvolution power of TOFMS are essential for handling the very narrow peaks produced by the second dimension separation. gcms.czplos.org

This technique is particularly valuable in untargeted metabolomics, a hypothesis-free approach to discover and identify as many metabolites as possible in a biological sample. bevital.nonih.gov While specific studies detailing the use of GC×GC-TOFMS for this compound are not prevalent, its application would be highly advantageous for resolving it from its isomers (e.g., 9-methylundecan-2-one) and other compounds in intricate matrices like soil, insect secretions, or microbial volatile profiles. plos.org

Solid-Phase Microextraction (SPME) for Efficient Volatile Sampling from Diverse Matrices

Solid-Phase Microextraction (SPME) is a solvent-free, simple, and efficient sample preparation technique used to extract and concentrate volatile and semi-volatile compounds. sigmaaldrich.commdpi.com It utilizes a fiber coated with a sorbent material that is exposed to the sample or its headspace. sigmaaldrich.comchromatographyonline.com Analytes partition from the sample matrix onto the fiber, which is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. nih.gov

SPME has been successfully applied in the analysis of microbial volatiles, including those from Xanthomonas. beilstein-journals.orgresearchgate.net In one approach, an SPME fiber was used to trap volatiles from the headspace of bacteria grown on solid medium in a Petri dish, which were then analyzed by GC-MS. beilstein-journals.org The choice of fiber coating (e.g., polydimethylsiloxane/divinylbenzene) is critical and depends on the polarity and volatility of the target analytes. mdpi.comnih.gov SPME offers several advantages, including its simplicity, reusability, and the ability to concentrate low-level analytes, making it an ideal choice for sampling this compound from diverse and complex matrices. sigmaaldrich.comchromatographyonline.com

Complementary Spectroscopic Methods for Structural Elucidation (e.g., NMR, FTIR in related compound studies)

While GC-MS is the primary tool for identifying this compound in volatile mixtures, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable for the unambiguous structural confirmation of synthesized standards or purified compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. bhu.ac.in For the synthetic this compound standard used to confirm its identity in Xanthomonas volatiles, ¹H NMR data was reported. beilstein-journals.org The chemical shifts and coupling patterns in the ¹H NMR spectrum, and the number and chemical shifts of signals in the ¹³C NMR spectrum, would definitively confirm the placement of the methyl branch at the C-10 position and the carbonyl group at the C-2 position. netlify.appchemguide.co.uk

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring its absorption of infrared radiation. acenet.edu For this compound, a strong absorption band characteristic of a ketone carbonyl (C=O) stretching vibration would be expected in the region of 1700-1725 cm⁻¹. researchgate.netmdpi.com While often used for bulk sample analysis, its primary role in this context is the characterization of the synthetic reference compound to ensure its purity and correct functional group composition before its use in GC-MS co-injection experiments. beilstein-journals.org

Table of Research Findings on Analytical Techniques for this compound

Table of Compound Names

Structure Activity Relationship Sar Investigations of Methylketones

Methodologies for Elucidating SAR in Biologically Active Volatile Organic Compounds

The investigation into the Structure-Activity Relationship (SAR) of biologically active volatile organic compounds (VOCs), such as methylketones, employs a variety of experimental and computational methods to correlate a molecule's chemical structure with its biological effect. nih.govnih.gov A foundational approach involves systematically designing and testing a series of structurally related compounds to identify which molecular features influence potency, selectivity, and function. oncodesign-services.com This process helps to pinpoint key structural motifs and properties like hydrophobicity, electronic characteristics, and steric bulk that govern biological activity. oncodesign-services.com

For volatile semiochemicals, which mediate interactions between organisms, studies often begin with the collection and identification of the active compounds. nih.gov Techniques like gas chromatography coupled with mass spectrometry (GC-MS) are crucial for separating and identifying the components of a volatile blend. nih.govnih.gov To determine which of these compounds are biologically active, researchers use methods such as electroantennography (EAG), where an insect's antenna is used as a detector to measure olfactory responses to specific chemicals. nih.govnih.gov

Once active compounds are identified, SAR studies are conducted by synthesizing and testing analogues with systematic modifications. nih.govannualreviews.org These modifications can include altering the chain length, changing the position or configuration of double bonds, modifying functional groups, or introducing different substituents. annualreviews.org The biological activity of these analogues is then quantified through bioassays, such as repellency tests or behavioral experiments, to build a comprehensive understanding of the SAR. bioline.org.brnih.gov This systematic approach allows researchers to deduce the structural requirements for a desired biological effect. nih.gov

Correlation Between Molecular Structure and Biological Activity in Methylketone Series

The biological activity of compounds within a methylketone series is strongly correlated with their molecular structure. bioline.org.brresearchgate.net Studies focusing on the relationship between structure and activity reveal that specific molecular attributes dictate the function and potency of these compounds. researchgate.net This principle is fundamental in fields like drug discovery and agricultural science, where understanding these correlations allows for the targeted design of new, effective molecules. oncodesign-services.comresearchgate.net

In the context of insect repellency, research on aliphatic methylketones has demonstrated a clear link between their chemical structure and their effectiveness against various arthropods. bioline.org.brbioline.org.brnih.gov For example, 2-undecanone (B123061), a methylketone found in wild tomatoes, has been identified as a potent insect repellent and fumigant. researchgate.net The efficacy of methylketones as repellents is often dependent on the number of carbon atoms in the chain, highlighting a direct correlation between molecular size and biological function. researchgate.netnih.gov

Impact of Branching and Chain Length on Specific Ecological Functionalities

The ecological function of methylketones is significantly influenced by their chain length and the presence of branching. These structural features directly impact physical properties like volatility and lipophilicity, which in turn affect how the molecule interacts with biological systems. mdpi.comtutorchase.com

Chain Length: The length of the carbon chain is a critical determinant of biological activity in methylketone series. researchgate.net In studies of arthropod repellents, a clear relationship between chain length and effectiveness has been observed. For instance, when tested against the mosquito Anopheles gambiae s.s., aliphatic methylketones with 11 to 15 carbons (C11-C15) showed higher repellency than those with 7 to 10 carbons (C7-C10). bioline.org.brnih.gov Within the more active C11-C15 range, compounds with an odd number of carbon atoms, such as 2-undecanone (C11) and 2-tridecanone (B165437) (C13), were more effective repellents than those with an even number of carbons like 2-decanone (B165314) (C10) and 2-dodecanone (B165319) (C12). bioline.org.brbioline.org.br Similarly, structure-mortality studies using methylketones as fumigants against fire ants showed that toxicity correlated with chain length, with shorter chains (C7-C9) being more effective than the longer chain 2-undecanone (C11), likely due to differences in volatility. researchgate.net

Branching: Branching in the carbon chain also plays a crucial role in defining a methylketone's biological activity. The branched-chain compound 10-Methylundecan-2-one is the dominant volatile produced by the phytopathogenic bacterium Xanthomonas campestris pv. vesicatoria 85-10. nih.govbeilstein-journals.orgscispace.com In bioassays, this branched ketone, along with straight-chain ketones like undecan-2-one, promoted the growth of the fungus Rhizoctonia solani at low concentrations. nih.govbeilstein-journals.org In the case of the German cockroach sex pheromone, the presence and position of methyl branches are vital. The natural pheromone includes components like 3,11-dimethyl-2-nonacosanone. ncsu.edu Structure-activity studies have shown that while the dimethyl-branched structure is most active, related monomethyl compounds can also elicit a response, though at higher doses, indicating that branching is a key feature for receptor recognition. ncsu.edu The specific branching pattern can create a unique three-dimensional shape that affects how the molecule binds to biological targets. vulcanchem.com

The table below summarizes findings on the effect of chain length on the repellency of straight-chain methylketones.

| Compound Name | Carbon Chain Length | Repellency Trend |

| 2-Heptanone | C7 | Lower Activity bioline.org.brnih.gov |

| 2-Octanone | C8 | Lower Activity bioline.org.brnih.gov |

| 2-Nonanone | C9 | Lower Activity bioline.org.brnih.gov |

| 2-Decanone | C10 | Lower Activity bioline.org.brnih.gov |

| 2-Undecanone | C11 | Higher Activity bioline.org.brnih.gov |

| 2-Dodecanone | C12 | Higher Activity (but less than odd-numbered) bioline.org.brnih.gov |

| 2-Tridecanone | C13 | Higher Activity bioline.org.brnih.gov |

| 2-Pentadecanone | C15 | Higher Activity bioline.org.brnih.gov |

Computational and In Silico Approaches to Predict and Optimize Biological Activities (General Applicability)

Computational, or in silico, methods are powerful tools for predicting and optimizing the biological activities of chemical compounds, including methylketones. nih.gov These approaches use computer models to establish a quantitative structure-activity relationship (QSAR), which is a mathematical correlation between a molecule's chemical structure and its biological effect. researchgate.netwikipedia.orgneovarsity.org The fundamental principle of QSAR is that variations in a molecule's structure influence its activity in a predictable way. researchgate.netneovarsity.org

The process of building a QSAR model involves several steps. neovarsity.orgscribd.com First, a dataset of compounds with known biological activities is collected. scribd.com Then, for each molecule, a wide range of "descriptors" are calculated. These descriptors are numerical values that quantify various physicochemical properties, such as hydrophobicity, electronic properties, and molecular shape. oncodesign-services.comresearchgate.net Statistical methods or machine learning algorithms—such as multiple linear regression, artificial neural networks, or support vector machines—are then used to build a model that mathematically links these descriptors to the observed biological activity. oncodesign-services.comwikipedia.orgnih.gov

Once a QSAR model is built and validated, it can be used to screen large virtual libraries of compounds and predict the activity of new, untested molecules. neovarsity.orgnih.gov This allows researchers to prioritize which compounds to synthesize and test in the lab, saving time and resources. neovarsity.org Beyond prediction, these models provide insights into the key molecular features that drive activity, guiding the rational design of new compounds with optimized properties. oncodesign-services.comneovarsity.org For instance, if a model indicates that a specific structural feature is crucial for activity, chemists can design new analogues that enhance this feature. nih.gov These computational techniques are broadly applicable across chemistry and biology for designing and refining molecules for a wide range of functions. nih.govmdpi.com

Future Directions and Interdisciplinary Research Opportunities

Elucidating Undiscovered Ecological Functions and Modes of Action

While 10-methylundecan-2-one has been identified as a volatile organic compound produced by the phytopathogenic bacterium Xanthomonas campestris pv. vesicatoria 85-10, its full range of ecological functions and modes of action remain largely unexplored. scispace.comresearchgate.netnih.gov This bacterium is known to cause diseases in plants, and its volatile emissions, including this compound, may play a role in these interactions. researchgate.netnih.gov

Future investigations will likely focus on several key areas:

Insect Communication: Many methyl-branched ketones serve as pheromones in various insect species, mediating behaviors such as aggregation, mating, and trail-following. rsc.orgnumberanalytics.com Research is needed to determine if this compound acts as a semiochemical, a chemical signal that mediates interactions between organisms, for any insect species. barrierreef.orgresearchgate.net This would involve behavioral bioassays to test the compound's effects on different insects.

Plant-Bacteria and Fungi-Bacteria Interactions: Studies have shown that volatile compounds from bacteria can influence plant growth and have antagonistic effects on fungi. researchgate.netbeilstein-journals.org The volatile profile of X. campestris, with this compound as a major component, was observed to differ depending on the growth medium. scispace.comresearchgate.net Furthermore, in laboratory settings, low concentrations of this compound promoted the growth of the fungus Rhizoctonia solani, while higher concentrations of a related ketone, decan-2-one, were inhibitory. scispace.comresearchgate.net Further research is required to understand the precise role of this compound in mediating these complex interactions in a natural environment. beilstein-journals.org

Mode of Action: The underlying mechanisms by which this compound exerts its effects are still unknown. Research could explore its interaction with cellular membranes or specific receptor proteins in target organisms. scispace.com

Integration of Omics Technologies for Comprehensive Biosynthetic Pathway Delineation

Understanding how this compound is produced is crucial for manipulating its production for potential applications. The integration of "omics" technologies offers a powerful approach to fully map out its biosynthetic pathway. humanspecificresearch.orgnih.gov

| Omics Technology | Application in this compound Research |

| Genomics | Sequencing the genome of Xanthomonas campestris can help identify gene clusters responsible for producing secondary metabolites. nih.govfrontiersin.org This can reveal the genes encoding the enzymes involved in the synthesis of this compound. |

| Transcriptomics | By analyzing the complete set of RNA transcripts (the transcriptome), researchers can identify which genes are actively being expressed during the production of this compound. mdpi.comresearchgate.net This can provide clues about the regulatory mechanisms controlling its biosynthesis. |

| Metabolomics | This technology allows for the comprehensive analysis of all metabolites within a biological sample. agriscigroup.usrsc.orgresearchgate.net By comparing the metabolic profiles of wild-type and mutant strains of X. campestris, scientists can identify precursor molecules and intermediates in the this compound biosynthetic pathway. nih.gov |

The biosynthesis of similar methyl-branched compounds in insects often involves the modification of fatty acids or amino acids. numberanalytics.comannualreviews.org It is plausible that a similar pathway exists in Xanthomonas campestris. By combining data from genomics, transcriptomics, and metabolomics, a complete and detailed picture of the biosynthetic pathway can be constructed. nih.govfrontiersin.orgnih.govmdpi.comnih.gov

Advancements in Analytical Platforms for Trace Volatile Detection and In Situ Monitoring

Detecting and quantifying volatile organic compounds like this compound, which are often present in trace amounts, requires highly sensitive analytical techniques. royalsocietypublishing.org Future advancements in this area will be critical for studying its ecological roles in real-time and in its natural environment.

Current and emerging technologies for volatile detection include:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard and powerful technique for separating and identifying volatile compounds. thermofisher.comfrontiersin.orgmdpi.com The structure of this compound was initially determined using GC-MS. scispace.comnih.gov

Solid Phase Microextraction (SPME): This technique is used to extract and concentrate volatiles from a sample before analysis, increasing detection sensitivity. frontiersin.orgmdpi.com

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS): This method allows for the real-time monitoring of volatile compounds without the need for extensive sample preparation. frontiersin.org

Selected Ion Flow Tube Mass Spectrometry (SIFT-MS): Recent developments in SIFT-MS have improved its sensitivity, allowing for the detection of trace gases in the sub-parts-per-billion range. nih.gov

Electrochemical Sensors and Metal Oxide Semiconductors: These technologies are being developed for the rapid, on-site detection of specific volatile organic compounds. mdpi.com

The development of more portable and sensitive analytical instruments will enable researchers to conduct in situ monitoring of this compound in various ecosystems, providing a more accurate understanding of its natural dynamics. usda.gov

Broader Implications for Volatile-Mediated Communication in Diverse Ecosystems and Agro-ecological Systems

The study of this compound has broader implications for our understanding of chemical communication in both natural and agricultural settings. nih.gov Volatile organic compounds mediate a vast array of interactions, influencing everything from plant-plant communication to the attraction of pollinators and the deterrence of herbivores. nih.govtandfonline.comannualreviews.orgtandfonline.comescholarship.org

Research into this compound could contribute to:

Pest Management: If this compound is found to be a pheromone or to influence the behavior of pest insects, it could potentially be used in pest management strategies such as monitoring, mass trapping, or mating disruption. researchgate.netnih.gov

Sustainable Agriculture: Understanding how bacterial volatiles affect plant growth and fungal pathogens could lead to the development of novel, environmentally friendly approaches to crop protection and enhancement. agriscigroup.us

Ecosystem Dynamics: Elucidating the role of this compound will add to the growing body of knowledge about the complex web of chemical communication that underpins the functioning of diverse ecosystems.

常见问题

Q. What ecological roles does this compound play in bacterial-plant interactions beyond antifungal effects?

- Methodological Answer : Perform plant growth promotion assays (e.g., root elongation, chlorophyll content) under VOC exposure. Use mutant bacterial strains lacking methylketone biosynthesis genes to isolate this compound’s role. Metabolomic profiling of plant tissues can identify induced defense pathways .

Key Considerations for Experimental Design

- Data Contradictions : Address variability by documenting environmental conditions (e.g., temperature, humidity) and standardizing fungal inoculum density .

- Concentration Gradients : Use logarithmic concentration ranges (e.g., 0.01–100 μmol) to identify bioactive thresholds and avoid false negatives .

- Statistical Rigor : Apply non-parametric tests (e.g., Kruskal-Wallis) for non-normal datasets and report effect sizes with confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。